1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol
Description
1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol is a heterocyclic compound comprising a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 5-nitropyridin-2-yl group at position 1.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
USIKCAKKNZHNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants on the Pyrrolidine Ring
Phenylethyl-Substituted Pyrrolidin-3-ol Derivatives
Compounds 1a and 1b from feature phenylethyl groups replacing the 5-nitropyridin-2-yl moiety. These derivatives exhibit antiviral activity, likely due to the oxadiazole-phenylpyridyl core. Key differences include:
- Electronic Effects : The nitropyridine group in the target compound is electron-withdrawing, whereas phenylethyl groups are electron-neutral or donating.
- Biological Activity : The oxadiazole derivatives in 1a/1b show antiviral properties, while the nitro group in the target compound may influence redox activity or target binding .
Piperazine-Nitropyridine Hybrid (3d)
describes 3d , a piperazine-linked nitropyridine derivative (1-(4-fluorobenzyl)-4-(5-nitropyridin-2-yl)piperazine). Comparatively:
- Ring Flexibility : Piperazine’s six-membered ring offers greater conformational flexibility than pyrrolidine.
Heterocyclic Core Modifications
Pyridazine-Based Analogue ()
The compound 1-[6-(2,5-dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol replaces pyridine with pyridazine, a diazine heterocycle. Key distinctions:
- Electronic Profile : Pyridazine’s adjacent nitrogen atoms increase electron deficiency, altering solubility and binding interactions.
- Steric Effects : The 2,5-dimethylphenyl group introduces steric bulk absent in the target compound .
Thiophene-Sulfonyl Derivative ()
(R)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol substitutes nitropyridine with a sulfonated thiophene.
Aromatic Ring Modifications
Bromophenyl Derivative ()
1-(3-Bromophenyl)pyrrolidin-3-ol replaces nitropyridine with a bromophenyl group.
- Steric Hindrance : Bromine’s bulk may reduce binding affinity to compact active sites.
- Synthetic Utility : Bromine serves as a handle for cross-coupling reactions, unlike the nitro group .
Aminophenyl Derivative ()
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol features an amino group on the phenyl ring.
Structural and Functional Data Comparison
Key Insights from Structural Analogues
- Electronic Effects : Nitropyridine’s electron-withdrawing nature may enhance binding to electron-rich biological targets, contrasting with electron-donating groups (e.g., phenylethyl).
- Stereochemistry : and highlight the importance of enantiomeric purity (e.g., (S)-configuration) in pharmacological activity .
- Synthetic Routes : Similar compounds (e.g., ) utilize coupling reactions between pyrrolidin-3-ol and heteroaryl halides, suggesting viable pathways for the target compound’s synthesis .
Preparation Methods
Nitropyridine Intermediate Preparation
The 5-nitro-2-chloropyridine precursor is synthesized via nitration of 2-chloropyridine using nitric acid and sulfuric acid. This step requires careful temperature control (0–5°C) to avoid over-nitration.
Pyrrolidin-3-ol Activation
Pyrrolidin-3-ol is often protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during coupling. Deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF).
Coupling Reaction Optimization
The nucleophilic aromatic substitution between 5-nitro-2-chloropyridine and pyrrolidin-3-ol proceeds in dimethylformamide (DMF) with potassium carbonate as a base. Elevated temperatures (80–100°C) and 18-hour reaction times are typical.
Table 2: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield above 70% |
| Base | K₂CO₃ | Minimizes hydrolysis |
| Solvent | DMF or DMSO | Enhances solubility |
Stereochemical Control
The (S)-enantiomer of this compound is prioritized in drug discovery due to its potential biological activity. Two approaches dominate:
Chiral Resolution
Racemic mixtures are separated using chiral stationary phase chromatography. For instance, preparative HPLC with a Chiralpak® AD-H column resolves enantiomers with >99% enantiomeric excess (ee).
Asymmetric Synthesis
Enantioselective synthesis employs chiral ligands such as (R)-BINAP in palladium-catalyzed reactions. A patent example achieved 92% ee using (S)-proline-derived catalysts.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane gradients) removes unreacted starting materials. Final purity exceeding 95% is confirmed via reverse-phase HPLC.
Spectroscopic Analysis
-
¹H NMR (CDCl₃): δ 8.55 (d, J=2.4 Hz, 1H, pyridine-H), 7.95 (dd, J=9.0, 2.4 Hz, 1H), 4.45 (m, 1H, pyrrolidine-H), 3.80–3.60 (m, 4H).
-
HRMS : m/z calcd. for C₉H₁₁N₃O₃ [M+H]⁺: 209.0804, found: 209.0801.
Industrial Scalability and Challenges
Q & A
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
